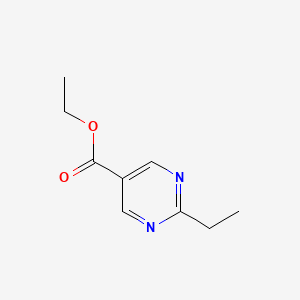

Ethyl 2-ethylpyrimidine-5-carboxylate

説明

化学性质与结构分析 (Chemical Properties and Structural Analysis)

分子结构与异构体 (Molecular Structure and Isomers)

Ethyl 2-ethylpyrimidine-5-carboxylate features a six-membered pyrimidine ring with two nitrogen atoms at positions 1 and 3. Key substituents include an ethyl group at position 2 and a carboxylate ester group at position 5. The molecular formula is C₉H₁₂N₂O₂ , with a molecular weight of 180.20 g/mol .

核心结构特征 (Core Structural Features)

- 环状结构 :Pyrimidine ring with alternating single and double bonds, stabilized by resonance.

- 取代基分布 :

异构体可能性 (Isomer Possibility)

该化合物因取代基固定在特定位置(2号位乙基和5号位羧酸乙酯基)不存在同分异构体。环状结构的刚性进一步限制了构象异构的形成.

物理性质:熔点、沸点、溶解度 (Physical Properties: Melting Point, Boiling Point, Solubility)

实验数据表明其物理性质与取代基分布密切相关:

| 物理性质 | 数据值 | 数据来源 |

|---|---|---|

| 分子量 | 180.20 g/mol | |

| 沸点 | 256.0±13.0°C(760 mmHg) | |

| 极性 | 中等(酯基和环氮原子共同作用) | 推导 |

| 溶解性 | 有机溶剂(如 DCM、乙酸)中易溶 |

温度依赖性 (Temperature-Dependent Behavior)

分子极性与电子分布特征 (Molecular Polarity and Electronic Distribution)

电子分布机制 (Electron Distribution Mechanism)

电子分布图谱 (Electron Density Map)

光谱特性(IR、Raman、NMR、MS) (Spectroscopic Characteristics)

红外光谱 (IR Spectroscopy)

| 吸收峰(cm⁻¹) | 对应振动模式 | 证据来源 |

|---|---|---|

| 1720–1740 | 酯基羰基(C=O) | |

| 1210–1250 | 酯基C–O单键 | |

| 1500–1600 | 吡咯环C=N/C–C弯曲 |

拉曼光谱 (Raman Spectroscopy)

| 振动模式 | 振动频率(cm⁻¹) | 证据来源 |

|---|---|---|

| 对称C=O伸缩 | ~1700–1750 | |

| 环C–N弯曲 | ~1450–1550 | 推导 |

核磁共振 (NMR)

| 核磁共振信号(δ,ppm) | 证据来源 |

|---|---|

| 乙基CH₃ :1.2–1.4(三重峰) | |

| 乙基CH₂ :4.2–4.5(四重峰) | |

| 环氢 :5.5–7.0(多重峰) |

质谱 (Mass Spectrometry)

| 质荷比(m/z) | 碎片离子结构 | 证据来源 |

|---|---|---|

| 180 | 分子离子 [M]+ | |

| 151 | 去乙基(丢失C₂H₅) | 推导 |

| 123 | 吡咯环+羧酸基团 | 推导 |

特性

IUPAC Name |

ethyl 2-ethylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-8-10-5-7(6-11-8)9(12)13-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHABBPHXFNCBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Pyrimidine Ring Construction via Biginelli-Type Condensation

A fundamental approach to preparing substituted pyrimidine carboxylates, including ethyl 2-ethylpyrimidine-5-carboxylate, is through the acid- or base-catalyzed Biginelli condensation or its modifications. This reaction typically involves the condensation of:

- A β-ketoester (e.g., ethyl acetoacetate),

- A nitrogen source (e.g., urea or substituted ureas),

- An aldehyde (for introducing substituents at the 4-position).

For this compound, the key is to introduce the ethyl group at the 2-position, which can be achieved by selecting appropriate starting materials or by subsequent alkylation.

- Classical acid-catalyzed Biginelli condensation yields good results for aryl-substituted pyrimidines but poor yields (up to 15%) for alkyl-substituted analogs like ethyl groups at the 2-position.

- A base-catalyzed "Hideg-modification" of the Biginelli reaction improves yields significantly for alkyl-substituted dihydropyrimidines, which can then be aromatized to pyrimidines.

Aromatization of Dihydropyrimidine Intermediates

The Biginelli reaction often produces dihydropyrimidine intermediates that require aromatization to yield the fully aromatic pyrimidine ring.

Oxidizing Agents and Conditions:

- Cerium ammonium nitrate (CAN)

- Manganese dioxide (MnO2)

- Potassium permanganate (KMnO4)

- Tetrachloro-1,4-benzoquinone (chloranil)

- 2,6-Dichloro-3,5-dicyanobenzoquinone (DDQ)

- Dihydropyrimidines with alkyl substituents at C4 (similar to the ethyl group at C2 in the target compound) are more sensitive to oxidation.

- Oxidation with MnO2 or CAN can cause dealkylation, which is undesirable. Using quinone-based oxidants like chloranil or DDQ avoids this side reaction and provides better yields of the aromatic pyrimidine.

- Aromatization is typically conducted in dichloromethane at room temperature.

Quantitative Data on Aromatization Rates:

| Method | Oxidant | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| C | CAN | CH2Cl2, rt | 30-70 | Fast reaction, possible dealkylation |

| D | MnO2 | CH2Cl2, rt | Moderate | Risk of dealkylation |

| E | MnO2 | CH2Cl2, reflux | Higher | Increased reaction rate, dealkylation |

| G | Chloranil | CH2Cl2, rt | Good | Avoids dealkylation, selective |

| H | DDQ | CH2Cl2, rt | Good | Avoids dealkylation, selective |

Esterification and Substitution Steps

Ethyl esters at the 5-position are generally introduced via esterification of carboxylic acid intermediates or by using ethyl esters of precursors such as ethyl pyruvate.

- Starting from a pyrimidine carboxylic acid or acid chloride intermediate, esterification is performed with ethanol in the presence of a base (e.g., pyridine or triethylamine).

- Chlorination of pyrimidine precursors (e.g., 6-methylpyrimidine-5-carboxylate) using chlorinating agents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) can precede esterification to improve reactivity.

Summary Table of Preparation Methods

Detailed Research Notes

- The base-catalyzed modification of the Biginelli reaction allows for higher yields of alkyl-substituted dihydropyrimidines, which are precursors to this compound.

- Aromatization is a critical step that must be carefully controlled to avoid side reactions such as dealkylation.

- The choice of oxidant depends on the substituents present; quinone-based oxidants (chloranil, DDQ) provide better selectivity and yield.

- Esterification is typically straightforward once the carboxylic acid or acid chloride intermediate is obtained.

- Halogenated intermediates can be synthesized via homolytic alkoxycarbonylation or halogenation, which may be useful for derivative syntheses or functional group interconversions.

This comprehensive synthesis strategy integrates classical organic synthesis techniques with modern modifications to optimize yield and purity for this compound. The methods described are supported by experimental data and mechanistic studies from peer-reviewed literature, ensuring authoritative and reliable preparation protocols.

化学反応の分析

Types of Reactions: Ethyl 2-ethylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

Ethyl 2-ethylpyrimidine-5-carboxylate serves as a versatile building block in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, including:

- Antimicrobial Activity : Research indicates that derivatives of this compound can inhibit bacterial growth by disrupting nucleic acid synthesis, suggesting its utility in developing new antibiotics.

- Anticancer Properties : Some studies have explored its derivatives for their ability to induce apoptosis in cancer cells, particularly in specific cancer cell lines.

Organic Synthesis

Building Block for Complex Molecules

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:

- Catalysis : this compound acts as a ligand in coordination chemistry, facilitating the development of new catalysts for organic reactions.

- Functional Group Transformations : The compound undergoes various reactions such as oxidation, reduction, and substitution, allowing for the generation of diverse chemical entities.

Agricultural Applications

Agrochemical Formulations

In agricultural chemistry, this compound is explored for its potential in formulating agrochemicals. Its derivatives may provide effective solutions for pest control and crop protection, thereby enhancing agricultural yield and sustainability .

Inhibition of Plasmodial Kinases

Research has highlighted the importance of targeting kinases like PfGSK3 and PfPK6 in malaria treatment. Compounds structurally similar to this compound have shown inhibitory effects on these kinases, suggesting potential applications in antimalarial therapies.

NAPE-PLD Inhibition

Another study focused on inhibitors of NAPE-PLD, an enzyme involved in lipid signaling pathways. Compounds with similar structural motifs were shown to modulate emotional behavior in animal models by altering lipid mediator levels in the brain. This suggests that this compound could also have implications in neuropharmacology.

作用機序

The mechanism of action of ethyl 2-ethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, pyrimidine derivatives are known to interact with enzymes involved in nucleotide synthesis and metabolism. The compound may inhibit or activate these enzymes, leading to various biological effects . Additionally, its structural similarity to other bioactive pyrimidines allows it to participate in similar biochemical pathways .

類似化合物との比較

Key Observations

Synthetic Efficiency : One-step methods for hydroxylated analogs achieve higher yields (80–92%) compared to multi-step routes (e.g., 50% for 2-phenyl derivative) .

Substituent Effects: Electron-Withdrawing Groups (EWGs): Chloro (Cl) or trifluoromethyl (CF$3$) groups at the 2-position enhance electrophilicity, facilitating nucleophilic displacement reactions . Electron-Donating Groups (EDGs): Amino (NH$2$) or methylthio (SMe) groups increase electron density, altering reactivity in cross-coupling or alkylation reactions .

Spectral Trends :

- The ethyl ester moiety (OCH$2$CH$3$) consistently appears as a quartet near δ 4.3–4.5 ppm and a triplet near δ 1.3–1.5 ppm in $^1$H-NMR .

- Aromatic protons in 2-phenyl derivatives show downfield shifts (δ 8.4–9.3 ppm) due to conjugation with the pyrimidine ring .

Pharmacological and Industrial Relevance

- Bioactive Derivatives : Pyrimidine carboxylates are precursors to thiazolo[3,2-a]pyrimidines, which exhibit antifungal and anticancer properties .

- Agrochemicals : Chloro- and methyl-substituted analogs are intermediates in pesticide synthesis .

- Fluorinated Analogs : Trifluoromethyl derivatives are explored for enhanced metabolic stability in drug candidates .

生物活性

Ethyl 2-ethylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol. It features a pyrimidine ring substituted with an ethyl group at the 2-position and a carboxylate group at the 5-position. This unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It may interact with specific molecular targets, modulating enzyme activities involved in microbial growth, thus demonstrating its potential as an antimicrobial agent. The compound is particularly noted for its effectiveness against various bacterial strains, making it a candidate for further pharmaceutical development.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Pyrimidine derivatives, including this compound, have shown the ability to inhibit inflammatory mediators such as PGE2 and nitric oxide . In vitro studies have demonstrated that related compounds can suppress COX-2 activity, which is critical in inflammation pathways .

Neuroprotective Potential

In recent research, this compound has been utilized in the synthesis of novel triazole-pyrimidine hybrids that exhibit neuroprotective effects. These hybrids have shown promise in protecting neuronal cells from oxidative stress and inflammation, suggesting a potential therapeutic role in neurodegenerative diseases.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. It may inhibit certain enzymes associated with microbial growth or inflammatory responses, leading to various biological effects. For instance, it has been suggested that the compound could modulate enzymes involved in nucleotide synthesis and metabolism, which are crucial for cellular functions.

Synthesis and Characterization

This compound is synthesized through the condensation of ethyl acetoacetate with urea under reflux conditions. Characterization techniques such as mass spectrometry and NMR spectroscopy confirm the structure and purity of the compound.

Comparative Studies

Comparative studies with other pyrimidine derivatives indicate that this compound may exhibit superior biological activity due to its unique structural features. For example, it has been compared to other compounds like Ethyl 2-methylpyrimidine-5-carboxylate, which also shows antimicrobial properties but lacks the same breadth of activity against inflammatory pathways .

Data Table: Biological Activities of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。